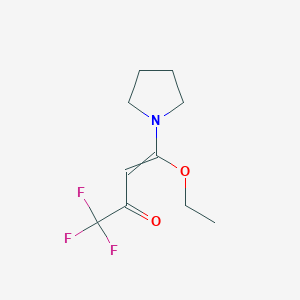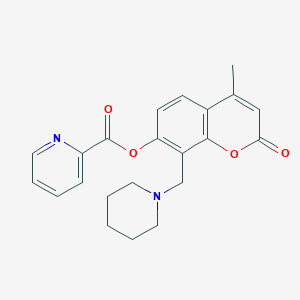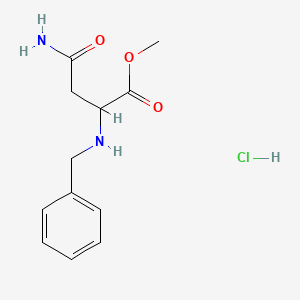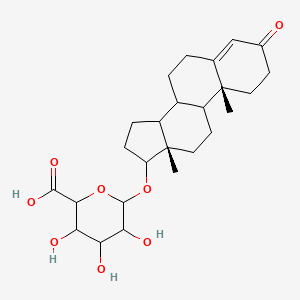
Testosterone b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone b-D-glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed by the conjugation of testosterone with glucuronic acid, a process that enhances the solubility of testosterone for excretion in urine . This compound plays a significant role in the metabolism and excretion of testosterone in the human body.
準備方法
Synthetic Routes and Reaction Conditions
Testosterone b-D-glucuronide can be synthesized through enzymatic hydrolysis of testosterone using specific enzymes such as UDP-glucuronosyltransferase . The reaction typically involves the use of supercritical fluid extraction (SFE) with supercritical carbon dioxide as the solvent medium. The conditions for this process include a temperature of 35°C and a pressure of 200 atm for one hour .
Industrial Production Methods
Industrial production of this compound involves the use of immobilized enzymes in batch scale processes. The stability of the enzyme preparations is maintained using supercritical carbon dioxide containing ethanol and water . This method ensures efficient production with minimal sample handling.
化学反応の分析
Types of Reactions
Testosterone b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the ketone group.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are further metabolized and excreted in urine .
科学的研究の応用
Testosterone b-D-glucuronide has several scientific research applications:
Chemistry: Used as a substrate in drug metabolism assays to study the activity of UDP-glucuronosyltransferase enzymes.
Biology: Investigated for its role in the metabolism and excretion of testosterone in the human body.
Medicine: Utilized in doping control studies to detect testosterone misuse in athletes.
Industry: Employed in the production of reference standards for pharmaceutical testing.
作用機序
Testosterone b-D-glucuronide exerts its effects by interacting with specific transporters in the liver, intestine, and kidney. It is primarily transported by MRP2 and MRP3 transporters, which facilitate its excretion in urine and bile . The glucuronide conjugate can be deconjugated to active androgen in the gut lumen, affecting physiological levels of androgens .
類似化合物との比較
Similar Compounds
- Androsterone glucuronide
- Etiocholanolone glucuronide
- Dihydrotestosterone glucuronide
Uniqueness
Testosterone b-D-glucuronide is unique due to its specific role in the metabolism and excretion of testosterone. Unlike other similar compounds, it is a minor urinary metabolite and is primarily transported by MRP2 and MRP3 transporters . This specificity makes it a valuable marker in doping control studies and drug metabolism research.
特性
分子式 |
C25H36O8 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
6-[[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-,25-/m0/s1 |
InChIキー |
NIKZPECGCSUSBV-FVJOYDIDSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C |
正規SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


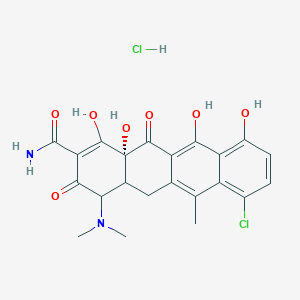
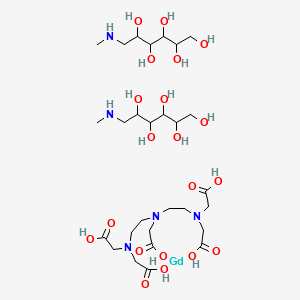
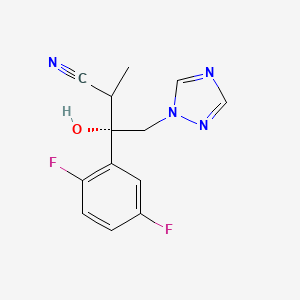
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
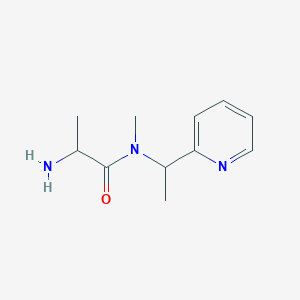
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
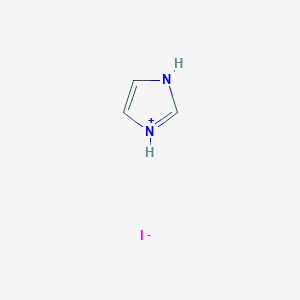
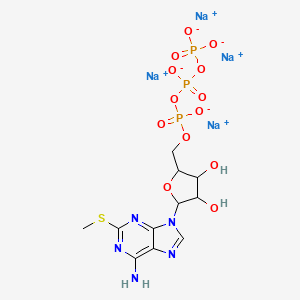
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
